Razuprotafib sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Razuprotafib sodium salt involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not widely published. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Razuprotafib sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .
Scientific Research Applications
Chemistry: It is used as a research tool to study the inhibition of VE-PTP and the activation of Tie2.
Biology: The compound is investigated for its effects on endothelial function and vascular stability.
Medicine: Razuprotafib sodium salt is being explored as a therapeutic agent for diabetic vascular complications, acute respiratory distress syndrome (ARDS) in COVID-19, and ocular diseases like open-angle glaucoma and ocular hypertension .
Mechanism of Action
Razuprotafib sodium salt exerts its effects by inhibiting VE-PTP, a negative regulator of Tie2 in diseased blood vessels. By binding and inhibiting the intracellular catalytic domain of VE-PTP, this compound restores Tie2 activation. This activation enhances endothelial function and stabilizes blood vessels, making it a promising candidate for treating various vascular-related conditions .
Comparison with Similar Compounds
Similar Compounds
Angiopoietin-1: A natural ligand for Tie2 that promotes vascular stability.
Angiopoietin-2: Another ligand for Tie2, but with different effects on vascular function.
VE-PTP Inhibitors: Other small-molecule inhibitors targeting VE-PTP
Uniqueness
Razuprotafib sodium salt is unique due to its high selectivity for VE-PTP and its ability to restore Tie2 activation effectively. This selectivity and mechanism of action distinguish it from other compounds targeting the same pathway .
Properties
Molecular Formula |
C26H26N4NaO6S3 |
---|---|
Molecular Weight |
609.7 g/mol |
InChI |
InChI=1S/C26H26N4O6S3.Na/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35;/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35);/t20-,21-;/m0./s1 |
InChI Key |
JRIMWZDHZHWLBM-GUTACTQSSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na] |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na] |
Origin of Product |
United States |
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